2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol
Description
2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at the 5-position and a 2-hydroxyethyl group at the 2-position. The hydroxyl group at the 2-position distinguishes it from esters, amines, and other derivatives, influencing its physicochemical properties, such as solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-6-4-8(1-2-13)12-9(6)11-5-7/h3-5,13H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDWPEWWNHRFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine ring, followed by chlorination and subsequent functionalization to introduce the ethan-1-ol group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Positional Isomerism : Substitution at the 2-position (target compound) vs. 3-position (e.g., –7) alters molecular geometry and electronic distribution, impacting binding to biological targets .
Ester Groups (): Serve as synthetic intermediates for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to alcohols) .
Ring Fusion Differences : Pyrrolo[2,3-b]pyridine (target) vs. pyrrolo[2,3-c]pyridine () alters nitrogen positioning, affecting π-stacking and electronic interactions .
Biological Activity
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C9H9ClN2O
- Molecular Weight : 198.64 g/mol
- CAS Number : 1258504-40-3
Biological Activity Overview
Research indicates that compounds related to pyrrolopyridines exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrrolopyridines can inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : These compounds have demonstrated efficacy against certain bacterial strains.
- Neuroprotective Effects : Some derivatives have been explored for their potential in neuroprotection.
Anticancer Activity
In a recent study, derivatives similar to this compound were tested against multiple cancer cell lines. The findings are summarized in the table below:
| Compound | Cell Line | IC50 (μM) | Activity Description |
|---|---|---|---|
| 1 | HeLa | 0.126 | Excellent activity |
| 2 | SMMC-7721 | 0.071 | High potency |
| 3 | K562 | 0.164 | Moderate activity |
These results suggest that the compound may exhibit significant antiproliferative effects, particularly against cervical and liver cancer cells.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Tubulin Assembly : Similar compounds have shown to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells .
- Targeting Specific Enzymes : Pyrrolopyridine derivatives often act as inhibitors of key enzymes involved in cellular proliferation and survival pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolopyridine derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of pyrrolopyridine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited a dose-dependent inhibition of cell proliferation in HeLa and SMMC-7721 cell lines.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyrrolopyridine derivatives in models of neurodegeneration. The study reported that these compounds could mitigate oxidative stress and apoptosis in neuronal cells.
Q & A
Basic: What are the common synthetic routes for preparing 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol?
The synthesis typically involves functionalizing the pyrrolopyridine core. A general approach includes:
- Nucleophilic substitution : Reacting a halogenated precursor (e.g., 5-chloro-pyrrolopyridine derivatives) with ethanolamine or its protected analogs under reflux conditions in polar aprotic solvents like DMF or DMSO.
- Purification : Recrystallization from mixed solvents (e.g., DMF/ethanol) or column chromatography to isolate the product .
- Key considerations : Protecting the hydroxyl group during synthesis to avoid side reactions, monitored via TLC or HPLC .
Advanced: How can reaction yields be optimized for the nucleophilic substitution step in synthesizing this compound?
Yield optimization requires:
- Temperature control : Maintaining reflux conditions (80–120°C) to balance reaction rate and decomposition.
- Catalysis : Using bases like K₂CO₃ or DBU to deprotonate the nucleophile and enhance reactivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like KI facilitate halogen exchange .
- Real-time monitoring : Employing in-situ NMR or LC-MS to track intermediate formation and adjust stoichiometry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assign peaks for the pyrrolopyridine aromatic protons (δ 6.5–8.5 ppm) and the ethanol moiety (δ 3.5–4.5 ppm for CH₂OH) .
- HRMS : Confirm molecular weight (e.g., C₉H₈ClN₂O⁺ expected m/z 195.0324) .
- IR : Detect O–H stretching (~3200–3600 cm⁻¹) and C–Cl bonds (~550–700 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s structural conformation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen-bonding networks .
- Data interpretation : Compare experimental results with computational models (e.g., DFT-optimized geometries) to validate the hydroxyl group’s orientation and intermolecular interactions .
Basic: What bioactivity assays are relevant for studying this compound?
- Kinase inhibition : Screen against receptor tyrosine kinases (RTKs) using fluorescence polarization assays .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays .
- Solubility testing : Use shake-flask methods in PBS or simulated physiological buffers to guide in vivo studies .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with fluorinated, brominated, or methylated groups at the 5-position of the pyrrolopyridine ring and compare bioactivity .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., Cl, OH) using docking studies with kinase targets (e.g., EGFR or VEGFR2) .
- Metabolic stability : Assess hepatic microsomal half-life to correlate substituent hydrophobicity with pharmacokinetics .
Basic: What are the primary challenges in purifying this compound?
- Byproduct formation : Remove unreacted halogenated precursors via silica gel chromatography (hexane/ethyl acetate gradients) .
- Hydroscopicity : Use anhydrous Na₂SO₄ during workup and store under inert gas to prevent hydroxyl group degradation .
Advanced: How can contradictory data in literature regarding biological activity be addressed?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLIA-certified facilities) .
- Batch variability analysis : Characterize impurities via LC-MS and correlate with bioactivity discrepancies .
- Computational reconciliation : Apply QSAR models to identify outliers or confounding variables (e.g., solvent effects) .
Basic: What safety precautions are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods due to potential release of HCl gas during synthesis .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
